N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20048730
InChI: InChI=1S/C15H19N3O3S/c1-9(2)7-13(19)16-15-17-14(18-22-15)10-5-6-11(20-3)12(8-10)21-4/h5-6,8-9H,7H2,1-4H3,(H,16,17,18,19)
SMILES:
Molecular Formula: C15H19N3O3S
Molecular Weight: 321.4 g/mol

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide

CAS No.:

Cat. No.: VC20048730

Molecular Formula: C15H19N3O3S

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide -

Specification

Molecular Formula C15H19N3O3S
Molecular Weight 321.4 g/mol
IUPAC Name N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide
Standard InChI InChI=1S/C15H19N3O3S/c1-9(2)7-13(19)16-15-17-14(18-22-15)10-5-6-11(20-3)12(8-10)21-4/h5-6,8-9H,7H2,1-4H3,(H,16,17,18,19)
Standard InChI Key IILYNIUZQLZVOD-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)NC1=NC(=NS1)C2=CC(=C(C=C2)OC)OC

Introduction

Chemical and Physical Properties

N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide (Compound ID: E157-4292) is a synthetically derived small molecule with the following key characteristics :

PropertyValue
Molecular FormulaC16H19N5O3S\text{C}_{16}\text{H}_{19}\text{N}_{5}\text{O}_{3}\text{S}
Molecular Weight361.42 g/mol
logP\log P (Partition)2.6237
logD\log D (Distribution)2.6215
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Polar Surface Area72.444 Ų
SMILES NotationCC(C)CC(Nc1nn2c(c3ccc(c(c3)OC)OC)nnc2s1)=O

The compound’s moderate logP\log P value indicates balanced lipophilicity, favorable for passive cellular uptake, while its polar surface area suggests potential solubility challenges in nonpolar solvents. The presence of methoxy groups on the phenyl ring enhances electron-donating effects, which may influence reactivity and binding interactions .

Structural Features and Computational Analysis

The compound’s structure integrates three distinct moieties:

  • 1,2,4-Thiadiazole Core: A five-membered ring containing two nitrogen atoms and one sulfur atom, contributing to aromatic stability and hydrogen-bonding capabilities.

  • 3,4-Dimethoxyphenyl Substituent: A methoxy-substituted benzene ring at position 3, providing steric bulk and electronic modulation.

  • 3-Methylbutanamide Side Chain: A branched aliphatic amide at position 5, enhancing hydrophobicity and potential protein-binding interactions .

InChI Key: PADBEIKRNCVVHT-UHFFFAOYSA-N .
3D Conformer Analysis: Computational models predict a planar thiadiazole ring with the dimethoxyphenyl group oriented orthogonally to minimize steric strain. The butanamide side chain adopts a gauche conformation, optimizing intramolecular hydrogen bonds between the amide carbonyl and thiadiazole nitrogen .

Synthesis and Analogous Compounds

While no explicit synthesis route for N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide is documented in the provided sources, analogous thiadiazole derivatives suggest plausible pathways. For example, N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide (CAS: 898628-39-2) is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by bromophenyl substitution . Applying similar methodology, the target compound could be synthesized by:

  • Reacting 3,4-dimethoxybenzoic acid with thiosemicarbazide to form a thiadiazole intermediate.

  • Introducing the 3-methylbutanamide group via nucleophilic acyl substitution .

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